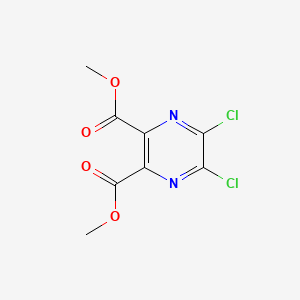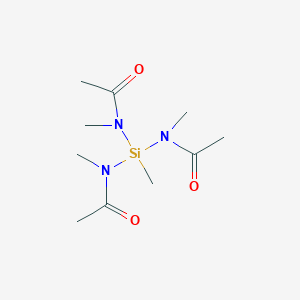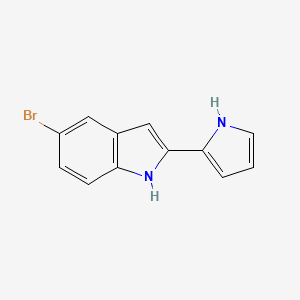
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and pyrrole groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole typically involves the bromination of 2-(1h-pyrrol-2-yl)-1h-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form corresponding pyrrole-2,3-diones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 2-(1h-pyrrol-2-yl)-1h-indole derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of pyrrole-2,3-diones.
Reduction: Formation of de-brominated indole derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the indole ring may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(1h-indol-3-yl)-1h-pyrrole: Similar structure but with different substitution pattern.
2-(1h-pyrrol-2-yl)-1h-indole: Lacks the bromine atom.
5-Chloro-2-(1h-pyrrol-2-yl)-1h-indole: Chlorine atom instead of bromine.
Uniqueness
5-Bromo-2-(1h-pyrrol-2-yl)-1h-indole is unique due to the presence of both bromine and pyrrole groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the pyrrole group contributes to its potential biological activities.
Propriétés
Formule moléculaire |
C12H9BrN2 |
|---|---|
Poids moléculaire |
261.12 g/mol |
Nom IUPAC |
5-bromo-2-(1H-pyrrol-2-yl)-1H-indole |
InChI |
InChI=1S/C12H9BrN2/c13-9-3-4-10-8(6-9)7-12(15-10)11-2-1-5-14-11/h1-7,14-15H |
Clé InChI |
HBTUCQJZGKDKAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1)C2=CC3=C(N2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


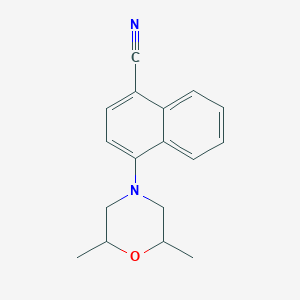
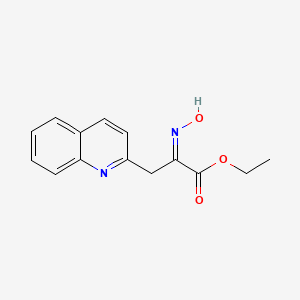
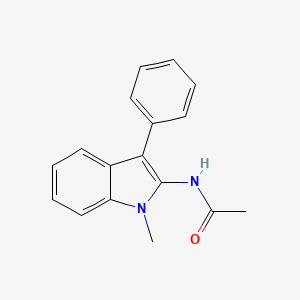
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
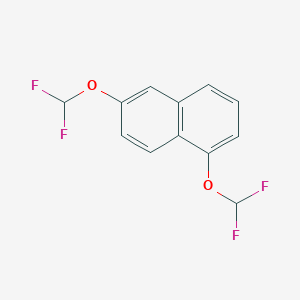
![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)



![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
